2-(2,4-Dinitrophenoxy)benzaldehyde
Overview
Description
“2-(2,4-Dinitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8N2O6 . It is related to the compound 4-(2,4-dinitrophenoxy)benzaldehyde .
Synthesis Analysis
The synthesis of a similar compound, 4-(2,4-dinitrophenoxy)benzaldehyde, involves the use of 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . The mixture is stirred at room temperature for 2–3 hours. After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether as eluent by silica gel chromatography column to obtain a light yellow solid .Molecular Structure Analysis
The molecular structure of 4-(2,4-dinitrophenoxy)benzaldehyde has been determined to be triclinic, with specific atomic coordinates and displacement parameters . The molecular structure of “2-(2,4-Dinitrophenoxy)benzaldehyde” may be similar, but specific details would require further investigation.Scientific Research Applications
Thioredoxin Reductase (TrxR) Inhibition
- Inhibition Mechanism : 2-(2,4-Dinitrophenoxy)benzaldehyde acts as a reliable TrxR inhibitor . It irreversibly inhibits TrxR by alkylating both the redox-active selenocysteine and its neighboring cysteine residue.
- Biomedical Implications : Targeting TrxR has therapeutic potential in cancer treatment, as inhibiting this enzyme can hinder tumor growth .
Fluorescence Probes for H₂S Detection
- Design and Synthesis : Novel fluorescence probes based on 2-(2,4-Dinitrophenoxy)benzaldehyde have been developed for detecting hydrogen sulfide (H₂S). These probes combine 4-hydroxy-1,8-naphthalimide as the fluorophore with 2,4-dinitrophenyl ether .
Materials Science and Crystallography
Safety and Hazards
The safety data sheet for a related compound, Benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . Similar precautions may be necessary for “2-(2,4-Dinitrophenoxy)benzaldehyde”.
properties
IUPAC Name |
2-(2,4-dinitrophenoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQBFCQJSICGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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